Enzymatic LUBAC Inhibition: 255-Fold Potency Gain Over HOIPIN-1
Hoipin-8 inhibits recombinant petit-LUBAC linear ubiquitination activity with an IC50 of 11 nM, representing a 255-fold enhancement over HOIPIN-1 (IC50 = 2.8 μM) in the same assay [1][2]. This potency improvement is the largest among all seven HOIPIN derivatives [2].
| Evidence Dimension | Enzymatic inhibition (petit-LUBAC linear ubiquitination) |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | HOIPIN-1: IC50 = 2.8 μM (2,800 nM) |
| Quantified Difference | 255-fold increase in potency (11 nM vs 2,800 nM) |
| Conditions | Recombinant petit-LUBAC in vitro assay |
Why This Matters
A 255-fold potency gain enables robust LUBAC inhibition at nanomolar concentrations, reducing compound usage and minimizing off-target effects in cell-based and in vivo experiments.
- [1] Katsuya K, Oikawa D, Iio K, Obika S, Hori Y, Urashima T, Ayukawa K, Tokunaga F. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling. Biochem Biophys Res Commun. 2019 Feb 12;509(3):700-706. doi: 10.1016/j.bbrc.2018.12.164. PMID: 30611571. View Source
- [2] Oikawa D, Sato Y, Ohtake F, Komakura K, Hanada K, Sugawara K, Terawaki S, Mizukami Y, Phuong HT, Iio K, Obika S, Fukushi M, Irie T, Tsuruta D, Sakamoto S, Tanaka K, Saeki Y, Fukai S, Tokunaga F. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses. Commun Biol. 2020 Apr 3;3(1):163. doi: 10.1038/s42003-020-0882-8. PMID: 32246052. View Source
